

Application Notes and Protocols: Cinnamyl Valerate as a Flavoring Agent

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Compound of Interest

Compound Name: Cinnamyl valerate

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These application notes provide comprehensive technical data and standardized protocols for the evaluation and use of **cinnamyl valerate** as a flavoring agent in food and related applications.

Introduction and Regulatory Profile

Cinnamyl valerate is an ester known for its pleasant, sweet, balsamic, and fruity aroma.[1] It is utilized in the flavor and fragrance industry to impart fruity and floral notes to a variety of products.[1][2] Chemically, it is the ester derived from cinnamyl alcohol and valeric acid.[1]

Regulatory bodies have established its safety for use in food. The Flavor and Extract Manufacturers Association (FEMA) lists cinnamyl isovalerate as a Generally Recognized as Safe (GRAS) substance.[3][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] In the United States, it is permitted for direct addition to food for human consumption under 21 CFR 172.515.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of **cinnamyl valerate** (specifically cinnamyl isovalerate) is presented below.

Property	Value	Reference(s)
Synonyms	Cinnamyl isovalerate, 3-phenyl-2-propenyl 3-methylbutanoate, Isovaleric acid, cinnamyl ester	[5][6][7]
FEMA Number	2302	[3][5][7]
JECFA Number	654	[3][5]
CAS Number	140-27-2	[3][5]
Molecular Formula	C ₁₄ H ₁₈ O ₂	[2][5]
Molecular Weight	218.29 g/mol	[2][5]
Appearance	Colorless to pale yellow liquid	[5][7]
Odor Profile	Sweet, balsamic aroma with fruity undertones; spicy, floral	[1][7]
Flavor Profile	Fruit	[3][5]
Boiling Point	312 - 314 °C	[2]
Density	0.990 - 0.996 g/cm ³	[5][7]
Refractive Index	1.517 - 1.524	[5][7]
Solubility	Insoluble in water; miscible in oils and ethanol	[5][7]

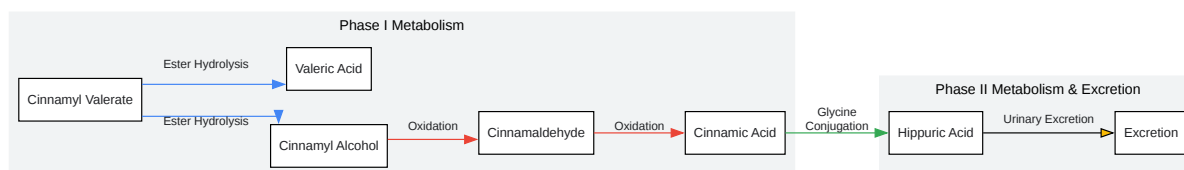
Metabolism and Toxicological Evaluation

The safety evaluation of flavoring agents like **cinnamyl valerate** relies on principles of structural analogy, metabolism, and the Threshold of Toxicological Concern (TTC).[8][9][10]

Metabolic Pathway

Cinnamyl esters are anticipated to undergo rapid hydrolysis in the body into their constituent alcohol and acid.[11] Cinnamyl alcohol is then oxidized to cinnamaldehyde, followed by further

oxidation to cinnamic acid. Cinnamic acid is ultimately metabolized and excreted, primarily as hippuric acid.[11]



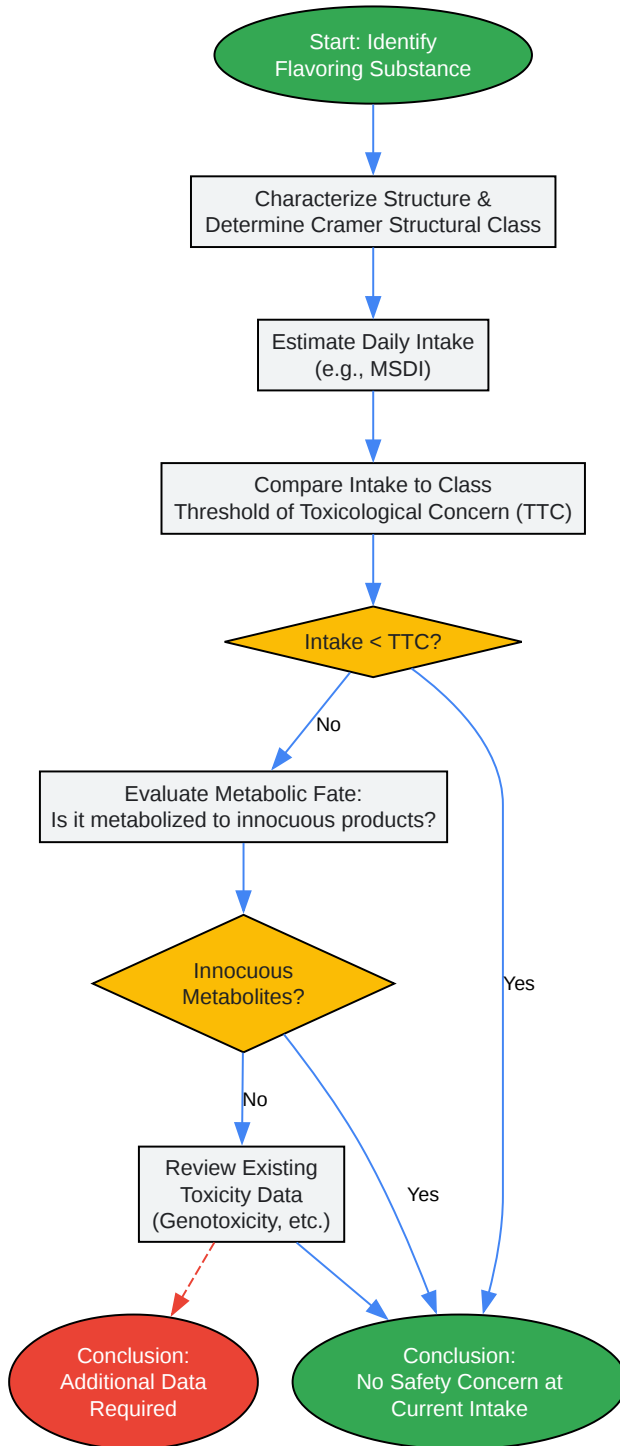
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Caption: Anticipated metabolic pathway of **cinnamyl valerate**.

Safety Assessment Framework

The safety of flavoring agents is often evaluated using a structured procedure that incorporates intake estimates, structural class, and metabolic pathways.[12][13] This approach helps prioritize substances and determine if further toxicological data are needed.

General Safety Assessment Workflow for Flavoring Agents

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Caption: Generalized workflow for the safety assessment of a flavoring agent.

Experimental Protocols

The following sections detail standardized protocols for the analytical and sensory evaluation of **cinnamyl valerate**.

Protocol: Analytical Quantification in a Food Matrix

This protocol describes the quantification of **cinnamyl valerate** in a simple food matrix (e.g., a clear beverage) using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of **cinnamyl valerate** in a liquid food product.

Materials:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
- Autosampler vials with septa
- **Cinnamyl valerate** standard ($\geq 95\%$ purity)
- Internal standard (e.g., methyl heptanoate)
- Solvent (e.g., ethanol)
- Food matrix sample (spiked and unspiked)
- Sodium chloride

Procedure:

- **Standard Preparation:** Prepare a stock solution of **cinnamyl valerate** in ethanol. Create a series of calibration standards by diluting the stock solution. Add a fixed concentration of the internal standard to each.
- **Sample Preparation:**
 - Pipette 5 mL of the liquid food sample into a 20 mL autosampler vial.

- If the sample is not already spiked, add a known amount of **cinnamyl valerate** standard.
- Add the fixed concentration of the internal standard.
- Add 1 g of NaCl to increase the ionic strength and promote volatile release.
- Immediately seal the vial.
- SPME Extraction:
 - Place the vial in a heating block at a controlled temperature (e.g., 60°C).
 - Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) with agitation.
- GC-MS Analysis:
 - Retract the fiber and immediately inject it into the GC inlet for thermal desorption (e.g., 250°C for 2 minutes).
 - Use a suitable capillary column (e.g., DB-5ms).
 - Program the oven temperature (e.g., start at 50°C, ramp to 280°C).
 - Set the mass spectrometer to scan a relevant mass range or use Selected Ion Monitoring (SIM) for target ions of **cinnamyl valerate** and the internal standard.
- Data Analysis:
 - Integrate the peak areas for **cinnamyl valerate** and the internal standard.
 - Calculate the ratio of the analyte peak area to the internal standard peak area.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
 - Determine the concentration of **cinnamyl valerate** in the sample using the regression equation from the calibration curve.

Protocol: Sensory Evaluation - Triangle Test

This protocol uses a discriminative method, the triangle test, to determine if a sensory difference exists between a control product and a product flavored with **cinnamyl valerate**.^[14]

Objective: To determine if the addition of **cinnamyl valerate** at a specific concentration creates a perceivable sensory difference.

Materials:

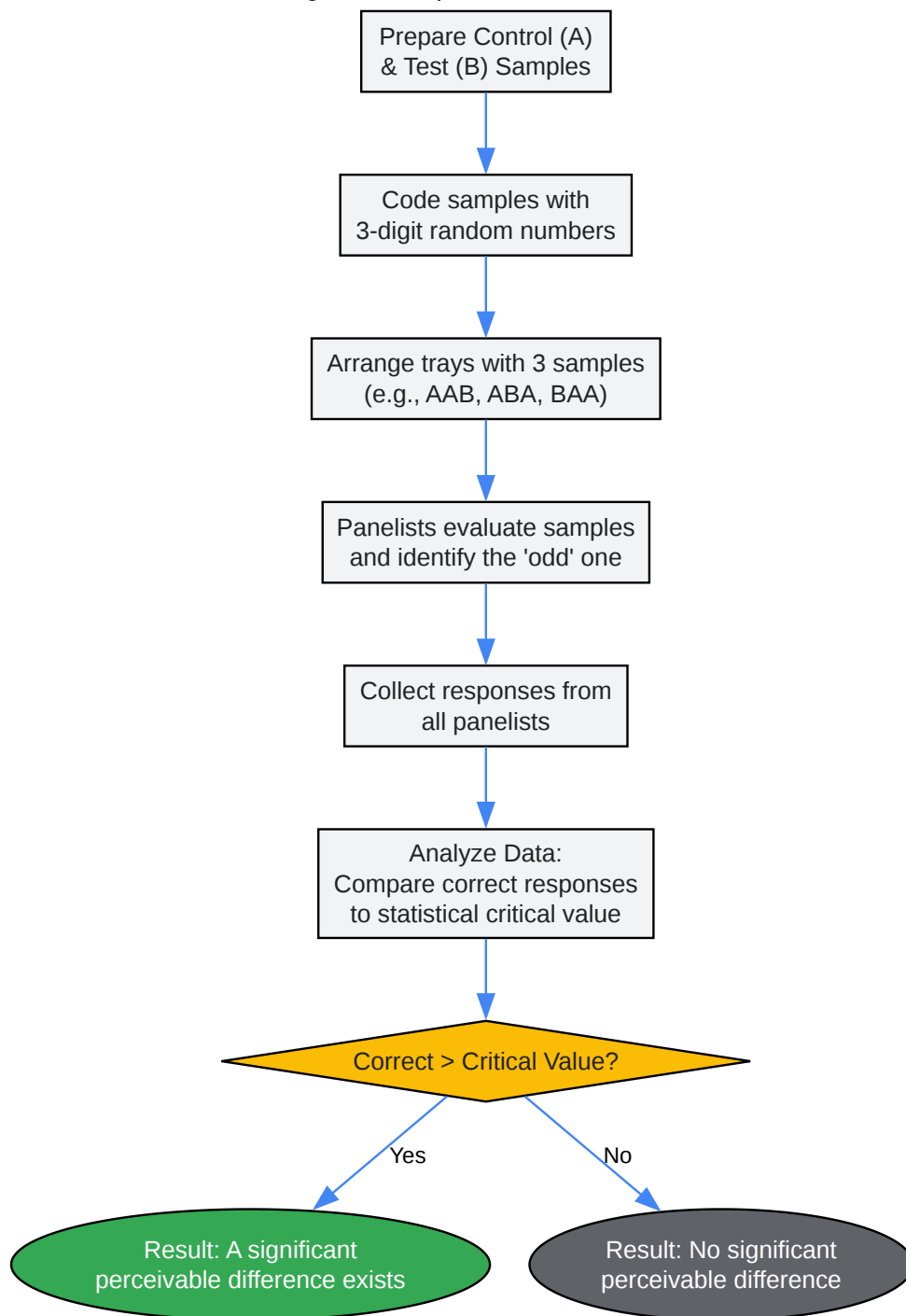
- Control food product (without **cinnamyl valerate**).
- Test food product (with **cinnamyl valerate** at the desired concentration).
- Identical, three-digit coded sample cups.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.
- A panel of at least 30 untrained or trained panelists.^[15]

Procedure:

- Sample Preparation: Prepare the control and test products. Ensure they are identical in all aspects except for the presence of **cinnamyl valerate**. Portion samples into coded cups.
- Test Setup: For each panelist, present a tray with three coded samples. Two samples are identical (either both control or both test), and one is different. The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Panelist Instructions: Instruct panelists to taste each sample from left to right. They must identify the sample they believe is different from the other two. Panelists should cleanse their palate with water and crackers between samples.
- Data Collection: Record the number of panelists who correctly identify the odd sample.

- Data Analysis:
 - Compare the number of correct responses to a statistical table for the triangle test (based on the number of panelists and the desired significance level, typically $\alpha = 0.05$).
 - If the number of correct identifications is greater than or equal to the critical value in the table, conclude that a statistically significant sensory difference exists.

Triangle Test Experimental Workflow



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Caption: Workflow for conducting a sensory triangle test.

Protocol: Stability Testing in a Food Matrix

This protocol outlines a method to assess the stability of **cinnamyl valerate** in a food product over time, which is crucial for determining shelf-life.^{[16][17]}

Objective: To evaluate the degradation of **cinnamyl valerate** in a food matrix under specific storage conditions.

Materials:

- Food product containing a known initial concentration (C_0) of **cinnamyl valerate**.
- Environmental chambers or incubators set to desired storage conditions (e.g., 25°C/60% RH; 40°C/75% RH for accelerated testing).
- Analytical equipment for quantification (e.g., GC-MS as per Protocol 4.1).
- Appropriate packaging for the food product.

Procedure:

- Baseline Measurement (T_0): Prepare a batch of the food product with **cinnamyl valerate**. Immediately after production, take multiple samples and quantify the initial concentration (C_0) of **cinnamyl valerate** using the method in Protocol 4.1.
- Storage: Store the packaged product samples in the environmental chambers under the selected conditions.
- Time-Point Sampling: At predetermined intervals (e.g., $T_1=1$ week, $T_2=1$ month, $T_3=3$ months, $T_4=6$ months), remove a set of samples from each storage condition.
- Quantification: Analyze the samples from each time point to determine the concentration of **cinnamyl valerate** (C_t).
- Data Analysis:
 - For each storage condition, plot the concentration of **cinnamyl valerate** versus time.

- Calculate the percentage of **cinnamyl valerate** remaining at each time point: (% Remaining) = $(C_t / C_0) * 100$.
- Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to kinetic models. This can be used to predict shelf-life.
- Optionally, perform sensory evaluation (Protocol 4.2) at each time point to correlate analytical degradation with changes in flavor perception.

Protocol: In Vitro Cytotoxicity Screening

This protocol provides a basic screening method to assess the potential cytotoxicity of **cinnamyl valerate** using a cell-based assay like the MTT assay.[\[18\]](#)

Objective: To determine the concentration at which **cinnamyl valerate** exhibits cytotoxic effects on a mammalian cell line in vitro.

Materials:

- Mammalian cell line (e.g., Vero or HepG2).
- Cell culture medium, fetal bovine serum (FBS), and antibiotics.
- 96-well cell culture plates.
- **Cinnamyl valerate**.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
- Solubilization solution (e.g., DMSO or acidified isopropanol).
- Microplate reader.

Procedure:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and incubate for 24 hours to allow for attachment.

- **Compound Treatment:** Prepare serial dilutions of **cinnamyl valerate** in the cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
- **Incubation:** Incubate the plate for a specified exposure time (e.g., 24 or 48 hours).
- **MTT Assay:**
 - Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
 - Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.^[18]
- **Data Analysis:**
 - Calculate the percentage of cell viability for each concentration relative to the control wells: (% Viability) = (Absorbance_test / Absorbance_control) * 100.
 - Plot the % viability against the log of the **cinnamyl valerate** concentration.
 - Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curve.

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